1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride
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Overview
Description
“1-(Difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride” is a chemical compound with the molecular formula C6H10ClF2N . It’s a 1,2-disubstituted bicyclo[2.1.1]hexane, which has been synthesized, characterized, and biologically validated as saturated bioisosteres of the ortho-substituted benzene ring .
Synthesis Analysis
The synthesis of 1,2-disubstituted bicyclo[2.1.1]hexanes involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This strategy allows for the creation of new 1,2-disubstituted bicyclo[2.1.1]hexane modules .Molecular Structure Analysis
The distance r in bicyclo[2.1.1]hexane was approximately 0.1–0.2 Å longer than that in the ortho-benzene ring: 1.56 Å (1b, 4b, and 12b) vs. 1.39–1.41 Å (ortho-benzene). Angles φ1 and φ2 were similar in both scaffolds: 61–65° (1b, 4b, and 12b) vs. 55–57° (ortho-benzene) .Chemical Reactions Analysis
The chemical reactions involving 1,2-disubstituted bicyclo[2.1.1]hexanes have been the highlight of numerous works . These works focused on new synthetic routes, implementation of new methodologies, and new exit vectorization .Scientific Research Applications
Synthesis Techniques
Batchwise Preparation : A multigram preparation of 2-azabicyclo-[2.1.1]hexane hydrochloride was developed, involving intramolecular displacement to form the [2.1.1]-bicyclic ring system. This process provided a significant amount of the material, demonstrating its potential for large-scale synthesis (Liao et al., 2016).
Three-Component Synthesis : A novel synthesis method for 1-azabicyclo[3.1.0]hexane-3-ene derivatives was developed. This synthesis utilized a three-component reaction and highlighted benefits like eco-friendliness, excellent yields, and use of inexpensive materials (Ghorbani et al., 2016).
Novel Synthesis Pathways : New methods for synthesizing 2-azabicyclo[2.1.1]hexanes, crucial in natural insect antifeedants, were explored. These involved imination and reductive cyclization processes, opening avenues for synthesizing natural product analogs (Stevens & Kimpe, 1996).
Chemical Rearrangements and Modifications
Rearrangement Reactions : Studies on the rearrangements of iodides to alcohols using Selectfluor and Deoxo-Fluor were conducted. This research is significant for the creation of novel 2-azabicyclo[2.1.1]hexane compounds with varied functional groups (Krow et al., 2004).
Construction of Complex Structures : The synthesis of 1-heteroaryl-3-azabicyclo[3.1.0]hexanes, which are of interest in pharmaceuticals, was achieved. This involved Suzuki-Miyaura and Chan-Evans-Lam coupling reactions, representing a significant advancement in constructing complex molecular architectures (Harris et al., 2017).
Biological Relevance
- Role in Natural Products : The 1-azabicyclo[3.1.0]hexane ring is key in natural products like ficellomycin, which exhibits activities against bacteria and tumors. Understanding its biosynthesis, particularly the guanidyl modification of the ring, is crucial for expanding the structural and biological diversities of natural products (Kurosawa et al., 2020).
Future Directions
Bicyclo[2.1.1]hexanes are playing an increasingly important role in the development of bio-active compounds, while still being underexplored from a synthetic accessibility point of view . The future directions in this field involve exploring new atom and exit-vector arrangements for [2.1.1] scaffolds .
Properties
IUPAC Name |
1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N.ClH/c7-5(8)6-1-4(2-6)3-9-6;/h4-5,9H,1-3H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBCZCEBZZLCITB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1955554-13-8 |
Source
|
Record name | 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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